N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine

Catalog No.
S999202
CAS No.
1089330-42-6
M.F
C12H16BrF3N4O
M. Wt
369.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(tri...

CAS Number

1089330-42-6

Product Name

N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine

IUPAC Name

N'-[3-bromo-6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

Molecular Formula

C12H16BrF3N4O

Molecular Weight

369.18 g/mol

InChI

InChI=1S/C12H16BrF3N4O/c13-10-8(12(14,15)16)7-9(19-11(10)18-2-1-17)20-3-5-21-6-4-20/h7H,1-6,17H2,(H,18,19)

InChI Key

FPOIGOHSQDYEMK-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCN

Canonical SMILES

C1COCCN1C2=NC(=C(C(=C2)C(F)(F)F)Br)NCCN

N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a morpholine moiety, and a bromo substituent on a pyridine ring. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, making it an interesting candidate for pharmaceutical development.

  • Pyridine ring: A common scaffold in many drugs
  • Trifluoromethyl group: Can enhance binding affinity to biological targets
  • Bromine atom: Can serve as a site for further chemical modification
  • Morpholine ring: Can improve water solubility and bioavailability []
  • Ethylenediamine group: Can participate in hydrogen bonding with biological molecules
Typical of amines and halogenated compounds, including:

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles, such as amines or thiols, under suitable conditions.
  • Coupling Reactions: The amino group can engage in coupling reactions to form more complex structures.
  • Reduction Reactions: The trifluoromethyl group may undergo reduction under specific conditions to yield different derivatives.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or optimize its pharmacokinetic properties.

N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine exhibits potential biological activities, particularly as an inhibitor in various enzymatic pathways. Compounds with similar structures have been reported to interact with targets involved in cancer and infectious diseases. The trifluoromethyl group is known to influence the binding affinity and specificity of the compound towards biological targets, which may include kinases or receptors implicated in disease processes.

The synthesis of N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine can be achieved through several methods:

  • Bromination: Starting from 6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromo group at the third position.
  • Amine Coupling: The introduction of the aminoethyl chain can be achieved through reductive amination or coupling reactions involving an appropriate amine.
  • One-Pot Synthesis: Recent advancements have led to one-pot synthesis methods that combine multiple reaction steps into a single process, improving efficiency and yield.

These methods highlight the versatility and adaptability of synthetic strategies for creating complex organic molecules.

N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new therapeutics targeting specific diseases.
  • Chemical Biology: In studies exploring enzyme inhibition and receptor interactions.
  • Material Science: As a building block for creating functional materials with unique properties.

The compound's structural features make it suitable for various applications across multiple scientific disciplines.

Interaction studies involving N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine focus on its binding affinity to specific proteins or enzymes. Techniques such as surface plasmon resonance, isothermal titration calorimetry, and molecular docking simulations are commonly employed to assess these interactions. These studies provide insights into the compound's mechanism of action and help identify potential therapeutic targets.

Several compounds share structural similarities with N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amine, including:

  • 3-Chloro-6-(trifluoromethyl)pyridin-2-amine: Characterized by a chloro substituent instead of bromo, this compound also exhibits biological activity related to enzyme inhibition.
  • N-(2-aminoethyl)-3-fluoro-6-(morpholin-4-yl)pyridin-2-amines: Similar in structure but with a fluorine atom replacing the bromine, affecting its reactivity and biological profile.
  • 5-Bromo-pyridine derivatives: These compounds often show varied biological activities depending on their substituents.

Unique Features

N-(2-aminoethyl)-3-bromo-6-(morpholin-4-yl)-4-(trifluoromethyl)pyridin-2-amines' unique combination of a trifluoromethyl group with a morpholine ring distinguishes it from other pyridine derivatives, potentially enhancing its pharmacological properties compared to simpler analogs.

XLogP3

1.9

Dates

Last modified: 08-16-2023

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